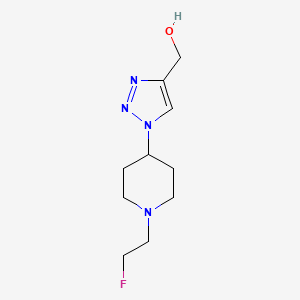

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[1-(2-fluoroethyl)piperidin-4-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7,10,16H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCUNVFYHHJTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=C(N=N2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,2,3-Triazole Core and Hydroxymethyl Derivative

Though specific procedures for the exact compound are limited, analogous preparation of triazolylmethanol derivatives provides a foundation:

Hydroxymethylation of 1,2,4-triazole analogs is commonly performed by reacting the triazole with formaldehyde in solvents such as tetrahydrofuran or ethanol, often at room temperature or mild heating, yielding triazolylmethanol derivatives in high yields (79–96%).

For example, a typical reaction involves stirring 1H-1,2,4-triazole with formaldehyde solution in tetrahydrofuran at 20°C for several hours, followed by solvent removal and drying to obtain the hydroxymethylated product in yields up to 96%.

Conversion of the hydroxymethyl group to a chloromethyl intermediate can be achieved by treatment with thionyl chloride under mild heating (40–70°C), yielding 1-(chloromethyl)-1H-1,2,4-triazole derivatives in yields ranging from 48% to over 90%, depending on solvent and temperature.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxymethylation | 1,2,4-triazole + formaldehyde in THF, 20°C | 79–96 | Mild conditions, high yield |

| Chlorination | Thionyl chloride in DCM or THF, 40–70°C | 48–94 | Solvent and temp affect yield |

Functionalization of the Piperidine Ring and Introduction of 2-Fluoroethyl Group

Piperidine derivatives functionalized at the 4-position are often prepared via nucleophilic substitution or Grignard reactions involving piperidin-4-yl intermediates.

The 2-fluoroethyl substituent on the piperidine nitrogen is typically introduced by alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

A representative approach involves:

- Preparation of 4-substituted piperidine intermediate.

- N-alkylation with 2-fluoroethyl halide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or acetonitrile).

The reaction conditions are optimized to avoid over-alkylation and to maintain the integrity of the triazole ring.

Formation of the Final (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

The final step involves coupling the functionalized piperidine with the triazolylmethanol moiety.

This can be achieved via nucleophilic substitution of the chloromethyl triazole intermediate with the piperidin-4-yl derivative bearing the 2-fluoroethyl group.

Reaction conditions typically involve:

- Use of polar aprotic solvents (e.g., DMF).

- Mild heating (20–50°C).

- Base to facilitate substitution (e.g., triethylamine or potassium carbonate).

The product is isolated by crystallization or column chromatography and purified by washing with solvents such as methanol or DMF, followed by drying under reduced pressure.

Representative Reaction Scheme and Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Hydroxymethylation | 1,2,3-triazole + formaldehyde, THF, 20°C, 4 h | ~80–96 | Formation of triazolylmethanol |

| 2 | Chlorination | SOCl2, DCM or THF, 40–70°C, 2–4 h | 48–94 | Conversion to chloromethyl triazole |

| 3 | Piperidine functionalization | Alkylation with 2-fluoroethyl halide, base, DMF | Variable | N-alkylation on piperidine nitrogen |

| 4 | Coupling | Nucleophilic substitution, DMF, 20–50°C, base | Moderate | Formation of final compound |

| 5 | Purification | Crystallization, washing with methanol/DMF, drying | — | Isolation of pure product |

Analytical and Purification Notes

The intermediates and final product are characterized by NMR spectroscopy , typically ^1H-NMR and ^19F-NMR for fluorinated compounds, confirming the substitution pattern and purity.

Purification often involves washing with solvents like DMF and methanol, followed by drying at elevated temperatures (60–80°C) under reduced pressure to obtain crystalline solids.

Chromatographic techniques such as silica gel column chromatography may be employed for intermediates to ensure high purity.

Research Findings and Optimization Insights

Reaction temperatures for triazole formation and substitution are critical; mild temperatures (10–50°C) favor high yields and minimize side reactions.

Choice of solvent impacts yield and purity; tetrahydrofuran and dimethylformamide are preferred for solubility and reaction control.

Use of bases like triethylamine or potassium carbonate facilitates nucleophilic substitution steps without degrading sensitive triazole rings.

The presence of fluorine in the 2-fluoroethyl group requires careful control of reaction conditions to avoid elimination or side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Various nitrogen-containing heterocycles.

Substitution: Compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Features and Physicochemical Comparisons

Key Observations :

- Fluorine substituents (e.g., 2-fluoroethyl in the target compound) balance lipophilicity and metabolic stability.

- Bulky groups (e.g., indole in AB668) improve target engagement but may reduce solubility.

- Polar moieties (e.g., pyrimidine in Compound VIII) enhance aqueous solubility critical for kinase inhibitors.

Key Observations :

- AB668’s bivalent design enables dual CK2 inhibition, enhancing cancer cell selectivity.

- Compound 6m’s trifluoromethyl group contributes to antiparasitic potency but may increase cytotoxicity.

Key Observations :

- Anticancer/antiparasitic compounds (AB668, 6m) prioritize efficacy over safety margins.

Biological Activity

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole ring , and a fluoroethyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms:

- Receptor Binding: The triazole moiety may facilitate binding to various receptors involved in neurological pathways.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, suggesting its role as a potential therapeutic agent in conditions such as cancer or neurodegenerative diseases.

Anticancer Potential

Recent studies have indicated that compounds similar to (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol exhibit promising anticancer activities. For instance, derivatives of triazole have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

| Compound | Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| ZQL-4c | Breast | 2.96 (MCF-7) | Induces apoptosis via ROS production |

| ZQL-4c | Breast | 0.80 (MDA-MB-231) | Inhibits Notch-AKT signaling pathway |

These findings suggest that the biological activity of (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol may be linked to similar mechanisms observed in its analogs.

Neuropharmacological Effects

Given the structural features of the compound, particularly the piperidine ring, it may also exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems and have potential applications in treating disorders such as depression and anxiety.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of triazole derivatives found that compounds with similar structures to (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol significantly inhibited tumor growth in vitro and in vivo models. The research highlighted the importance of the triazole group in enhancing cytotoxicity against cancer cells through apoptosis induction.

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of piperidine derivatives. It was observed that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests that (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol might also possess similar protective effects due to its structural components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.